3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS number and chemical identity
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS number and chemical identity
The following is an in-depth technical guide on 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol , structured for researchers and drug development professionals.
CAS Number: 186584-62-3 Role: Desymmetrized Fluorinated Scaffold & Advanced Intermediate
Executive Summary & Chemical Identity
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is a specialized organosilicon intermediate used primarily in the synthesis of fluorinated xanthene dyes (such as Oregon Green derivatives) and medicinal chemistry scaffolds . Its core value lies in its desymmetrization : by protecting one hydroxyl group of the symmetric 2-fluororesorcinol, it allows for regioselective functionalization of the remaining phenol. This capability is critical for synthesizing asymmetric fluorophores and metabolically stable drug pharmacophores where the fluorine atom modulates pKa and lipophilicity.
Chemical Identity Table
| Property | Specification |
| CAS Number | 186584-62-3 |
| IUPAC Name | 3-[(tert-butyldimethylsilyl)oxy]-2-fluorophenol |
| Synonyms | 3-(tert-Butyldimethylsilyloxy)-2-fluorophenol; Mono-TBS-2-fluororesorcinol |
| Molecular Formula | C₁₂H₁₉FO₂Si |
| Molecular Weight | 242.36 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Functional Groups | Phenolic -OH (reactive), Silyl Ether (protected), Fluorine (electronic modulator) |
Synthesis & Production Logic
The synthesis of CAS 186584-62-3 presents a classic challenge in organic chemistry: statistical mono-protection of a symmetric diol. The precursor, 2-fluororesorcinol, possesses two identical hydroxyl groups. The objective is to silylate exactly one group to break symmetry, enabling subsequent asymmetric transformations.
Reaction Mechanism & Causality
The reaction utilizes tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent.
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Why TBS? The TBS group is bulky enough to discourage double protection (steric hindrance) relative to smaller silyl groups (like TMS), and it is stable against mild bases and nucleophiles, which is essential for subsequent steps.
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Why Imidazole? It acts as a nucleophilic catalyst and acid scavenger, forming a reactive N-tert-butyldimethylsilylimidazole intermediate that transfers the silyl group to the phenol.
Optimized Experimental Protocol
Note: This protocol is designed to maximize the mono-protected yield and minimize the di-protected byproduct.
Reagents:
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2-Fluororesorcinol (1.0 eq)
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TBSCl (0.95 eq) – Slight deficit to prevent over-silylation
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Imidazole (2.5 eq)
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Dichloromethane (DCM) – Anhydrous
Step-by-Step Workflow:
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Preparation: Charge a flame-dried round-bottom flask with 2-fluororesorcinol (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
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Base Addition: Add Imidazole (25 mmol) in one portion. The solution may become slightly cloudy. Cool the mixture to 0°C in an ice bath.
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Controlled Addition: Dissolve TBSCl (9.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.
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Scientific Rationale: Slow addition ensures the concentration of the silylating agent remains low relative to the diol, statistically favoring the reaction with the abundant starting material (diol) over the product (mono-ether).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
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Target Spot: Rf ~0.5 (Mono). Byproduct: Rf ~0.8 (Di-protected). Start: Rf ~0.1.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes) is required to separate the mono-protected product from the di-protected impurity.
Synthesis Pathway Diagram
Caption: Kinetic control strategy for the selective mono-silylation of 2-fluororesorcinol.
Applications in Research & Drug Development
Synthesis of Fluorinated Fluoresceins (Chemical Biology)
The primary high-value application of CAS 186584-62-3 is in the synthesis of asymmetric fluorinated xanthene dyes .
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Context: Fluorination of fluorescein (e.g., Oregon Green) lowers the pKa of the phenolic hydroxyl (from ~6.4 to ~4.7), making the dye fluorescent at physiological pH and increasing photostability.
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Utility of CAS 186584-62-3: Standard syntheses using symmetric 2-fluororesorcinol yield symmetric dyes. By using the mono-protected building block, researchers can condense it with phthalic anhydrides to create asymmetric rhodols or "Janus" dyes with different substituents on each ring, enabling fine-tuning of spectral properties and linker attachment.
Medicinal Chemistry: Scaffold Desymmetrization
In drug discovery, the 2-fluororesorcinol motif is a bioisostere for catechol or resorcinol, often found in kinase inhibitors and Hsp90 inhibitors.
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Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation (P450 metabolism) at the most electron-rich site between the oxygens.
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Workflow:
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Alkylation: React the free phenol of CAS 186584-62-3 with an alkyl halide (R-X) to install the first diversity element.
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Deprotection: Remove the TBS group (using TBAF or acid).
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Cyclization/Functionalization: React the newly liberated phenol to close a ring (e.g., forming a chroman) or install a second, different R' group.
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Result: A 1,3-dialkoxy-2-fluorobenzene with precise regiocontrol (R-O-C6H3(F)-O-R').
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Application Logic Diagram
Caption: Dual-utility workflow for CAS 186584-62-3 in imaging diagnostics and pharmacophore construction.
Handling & Safety (Self-Validating Protocol)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for fluorinated phenols and silyl ethers.
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Stability: The TBS group is sensitive to acid and fluoride ions. Avoid using glass syringes washed with HF or acidic cleaning solutions.
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Storage: Store at 2–8°C under inert gas (Argon). Moisture can slowly hydrolyze the silyl ether, reverting it to the diol.
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Validation Check: Before use in critical steps, run a ¹H NMR.
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Check: Look for the TBS doublet/singlet at ~0.2 ppm and ~0.9 ppm.
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Failure Mode: If the integral of the TBS group is low, or if a broad singlet appears >9 ppm (indicating two OH groups), the material has degraded.
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References
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ChemScene . (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol Product Page. Retrieved from
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Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. (Foundational work on fluororesorcinol chemistry).[1]
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ChemicalBook . (n.d.). 3-Fluorophenol and Resorcinol Synthesis Methods. Retrieved from
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Google Patents . (2008). US7432372B2 - Fluorinated resorufin compounds and their application. (Details the use of 2-fluororesorcinol in dye synthesis).
